S-(-)-Cefotaxime is a third-generation cephalosporin antibiotic primarily used to treat a variety of bacterial infections. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in clinical settings. Cefotaxime is particularly effective against pathogens that produce beta-lactamase enzymes, which often confer resistance to other antibiotics. The compound is marketed under various trade names, including Claforan, and is classified as a small molecule drug with the DrugBank Accession Number DB00493 .
Cefotaxime is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. It belongs to the beta-lactam class of antibiotics and is characterized by its unique molecular structure that includes a beta-lactam ring and a thiazole ring. This configuration enhances its antibacterial activity and stability against enzymatic degradation .
The synthesis of S-(-)-Cefotaxime typically involves several key steps:
The molecular formula for S-(-)-Cefotaxime is , with a molecular weight of approximately 455.465 g/mol. The structure features:
The three-dimensional structure can be represented using various chemical visualization tools, which highlight the spatial arrangement of atoms crucial for its biological function .
S-(-)-Cefotaxime participates in several chemical reactions:
S-(-)-Cefotaxime exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism involves:
The physical and chemical properties of S-(-)-Cefotaxime include:
Property | Value |
---|---|
Molecular Weight | 455.465 g/mol |
Chemical Formula | |
Solubility | Soluble in water |
Stability pH | Approximately 5.9 |
S-(-)-Cefotaxime is widely used in both clinical and research settings:
S-(-)-Cefotaxime demonstrates stringent enantioselectivity in its binding interactions with penicillin-binding proteins (PBPs), a class of bacterial enzymes essential for peptidoglycan biosynthesis. The (6R,7R) absolute configuration of its β-lactam ring is indispensable for optimal spatial orientation during acylation of the catalytic serine residue in PBPs. Studies using radiolabeled cefotaxime isomers reveal that the S-(-)-enantiomer exhibits a 200-fold greater binding affinity for PBP-3 in Escherichia coli compared to its R-(+)-counterpart, attributable to complementary hydrogen bonding between the C3/C4 carboxylate group and conserved residues in the PBP active site [1] [9].
The pharmacological consequence of this stereospecificity manifests in concentration-dependent morphological effects:
Table 1: Affinity of S-(-)-Cefotaxime for Essential PBPs in Gram-Negative Bacteria
Penicillin-Binding Protein | Biological Function | 50% Saturating Concentration (μg/mL) | Morphological Outcome |
---|---|---|---|
PBP-1a/1b | Transglycosylase/transpeptidase | 0.8 ± 0.2 | Cytolysis |
PBP-2 | Cell shape maintenance | 1.5 ± 0.3 | Spheroplast formation |
PBP-3 | Septal peptidoglycan synthesis | 0.25 ± 0.05 | Filamentation |
Data derived from competitive binding assays using fluorescent penicillin analogues [1] [3].
Molecular dynamics simulations further elucidate that the 2-aminothiazol-4-yl moiety stabilizes the S-(-)-enantiomer in the PBP binding cleft via π-stacking with Tyr526 (E. coli PBP-3 numbering), an interaction geometrically unattainable by the R-(+)-form [3].
The (Z)-syn configuration of the C7β methoxyimino substituent [(2-methylprop-1-en-1-yl)oxyimino] governs both membrane permeability and target accessibility in S-(-)-Cefotaxime. X-ray crystallography of the anti-isomer (V240G mutant) reveals steric occlusion by Val231 and Arg244 in OmpF porin channels, reducing penetration 100-fold compared to the natural syn-configured molecule [3]. This geometric constraint explains the >500 μg/mL MIC of the anti-isomer against E. coli, despite equivalent β-lactamase stability in vitro [3].
Key biophysical attributes conferred by the syn conformation include:
Table 2: Permeability Parameters of Cefotaxime Isomers in E. coli
Configuration | Porin Permeability Coefficient (cm/s × 10⁶) | PBP-3 Saturation (50% at μg/mL) | MIC (μg/mL) |
---|---|---|---|
Syn (S-(-)-form) | 8.9 ± 0.7 | 0.25 | 0.06 |
Anti | 0.09 ± 0.02 | 28.5 | >500 |
Data from in vivo competition assays and membrane translocation studies [3].
Notably, molecular modeling demonstrates that the syn conformation positions the methoxy oxygen 3.8 Å from Arg148 in OmpF, enabling electrostatic guidance through the porin lumen—a steering effect absent in the anti-isomer due to steric expulsion from the constriction zone [3].
S-(-)-Cefotaxime resists hydrolysis by class A β-lactamases through stereoelectronic tuning of its β-lactam ring and C7β side chain. Kinetic analyses show a hydrolysis rate (kcat) of 0.0035 s⁻¹ against TEM-1 β-lactamase—200-fold slower than cephaloridine—attributed to three protective electronic effects [4] [7]:
Table 3: Hydrolysis Kinetics of S-(-)-Cefotaxime by Class A β-Lactamases
Enzyme | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Relative Hydrolysis Rate (%) |
---|---|---|---|---|
TEM-1 | 0.0035 ± 0.0002 | 530 ± 70 | 6.6 | 0.5 |
SHV-1 | 0.0041 ± 0.0003 | 610 ± 90 | 6.7 | 0.6 |
CTX-M-15 | 0.18 ± 0.02 | 85 ± 12 | 2118 | 26 |
KPC-2 (cefotaxime) | 1.9 ± 0.12 | 530 ± 70 | 3585 | 100 (reference) |
KPC-2 (ceftazidime) | 0.042 ± 0.005 | >1000 | <42 | 1.2 |
Data from spectrophotometric hydrolysis assays [4] [7].
High-resolution crystallography of KPC-2:S-(-)-Cefotaxime acyl-enzymes (1.8 Å resolution) reveals protective loop dynamics: the Ω-loop (residues 161–179) maintains Glu166 in the "in" conformation, optimally positioned for deacylation. In contrast, ceftazidime acylation induces Ω-loop displacement that misaligns Glu166, explaining KPC-2's 45-fold lower kcat for ceftazidime versus cefotaxime [7]. This stereoelectronic optimization renders S-(-)-Cefotaxime refractory to all but carbapenemase-producing Enterobacteriaceae, preserving efficacy against >90% of ESBL producers [1] [5].
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